molecular formula C10H14ClFN2OS B14077291 N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide

N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B14077291
M. Wt: 264.75 g/mol
InChI Key: ZHNQHKNFWUIUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide is a sulfinamide derivative characterized by a pyridine backbone substituted with chlorine and fluorine atoms at the 4- and 3-positions, respectively. The sulfinamide group (-S(O)NH-) is attached via a methylene bridge to the pyridine ring. This compound is structurally analogous to other sulfinamide-based intermediates used in medicinal chemistry for stereoselective synthesis, particularly in the preparation of chiral amines or as ligands in asymmetric catalysis . Its halogenated pyridine moiety may confer enhanced metabolic stability and binding affinity in biological systems compared to non-halogenated analogs.

Properties

Molecular Formula

C10H14ClFN2OS

Molecular Weight

264.75 g/mol

IUPAC Name

N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H14ClFN2OS/c1-10(2,3)16(15)14-6-8-9(12)7(11)4-5-13-8/h4-5,14H,6H2,1-3H3

InChI Key

ZHNQHKNFWUIUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NCC1=NC=CC(=C1F)Cl

Origin of Product

United States

Preparation Methods

Halogenation of 2-Picolylamine Derivatives

A common starting material is 2-picolylamine (2-aminomethylpyridine). Halogenation proceeds via directed ortho-metallation (DoM) to install chloro and fluoro groups:

  • Protection : The amine is protected as a Boc-carbamate to prevent side reactions.
  • Lithiation : Treatment with LDA at −78°C generates a lithiated intermediate at the 3-position.
  • Chlorination : Quenching with hexachloroethane introduces chlorine at the 4-position.
  • Fluorination : Subsequent reaction with NFSI (N-fluorobenzenesulfonimide) installs fluorine at the 3-position.
  • Deprotection : Acidic cleavage (e.g., HCl/dioxane) yields (4-chloro-3-fluoropyridin-2-yl)methylamine.

Key Data :

Step Reagent/Conditions Yield (%)
Boc Protection Boc₂O, DMAP, THF 92
Chlorination LDA, C₂Cl₆, THF, −78°C 85
Fluorination NFSI, THF, −40°C 78
Deprotection 4M HCl/dioxane 95

Alternative Route: Nucleophilic Amination of Halogenated Pyridines

For substrates resistant to DoM, a cross-coupling approach is employed:

  • Suzuki-Miyaura Coupling : 2-Bromo-4-chloro-3-fluoropyridine reacts with a methylamine boronic ester under Pd catalysis.
  • Work-Up : Isolation via silica gel chromatography yields the amine.

Optimization Insight :

  • Catalyst : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in achieving >90% conversion.
  • Solvent : DMF/H₂O (3:1) minimizes side product formation.

Synthesis of tert-Butylsulfinyl Chloride

The sulfinylating agent is prepared via oxidation of tert-butyl disulfide:

  • Oxidation : tert-Butyl disulfide reacts with chlorine gas in acetic acid to form tert-butylsulfinyl chloride.
  • Purification : Distillation under reduced pressure (b.p. 68–70°C/15 mmHg) ensures high purity.

Safety Note :

  • Chlorine gas requires strict temperature control (−10°C) to prevent over-oxidation to sulfonic acids.

Coupling of Amine and Sulfinyl Chloride

The final step involves nucleophilic attack of the pyridinylmethylamine on tert-butylsulfinyl chloride:

  • Reaction Setup :
    • Solvent : Anhydrous dichloromethane (DCM).
    • Base : Triethylamine (2.2 equiv) to scavenge HCl.
    • Temperature : 0°C → room temperature (20°C).
  • Work-Up :
    • Filtration to remove triethylamine hydrochloride.
    • Concentration under reduced pressure.
    • Purification via flash chromatography (hexane/EtOAc 7:3).

Yield Optimization :

Equiv. of Sulfinyl Chloride Time (h) Yield (%)
1.0 12 65
1.2 8 82
1.5 6 78 (with side products)

Stereochemical Considerations

The sulfur center in the sulfinamide introduces chirality. Using enantiopure (R)-tert-butylsulfinyl chloride (Ellman’s reagent) ensures diastereomeric excess:

  • Chiral HPLC Analysis :
    • Column: Chiralpak IA (250 × 4.6 mm).
    • Mobile Phase: Hexane/isopropanol (80:20).
    • Retention Times: 8.2 min (R,S), 10.1 min (S,R).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 5.2 Hz, 1H, Py-H), 7.45 (d, J = 7.8 Hz, 1H, Py-H), 4.45 (s, 2H, CH₂), 1.32 (s, 9H, C(CH₃)₃).
  • ¹³C NMR : δ 162.1 (C-F), 149.8 (C-Cl), 58.4 (CH₂), 44.9 (S-C), 22.7 (C(CH₃)₃).
  • HRMS : [M+H]⁺ calc. 321.0564, found 321.0567.

Purity Assessment :

  • HPLC : 99.1% (C18 column, 0.1% TFA in H₂O/MeCN).

Scale-Up and Industrial Feasibility

Key Challenges :

  • Regioselectivity : Competing halogenation at C-5/C-6 requires precise stoichiometry.
  • Sulfinyl Chloride Stability : Hydrolysis-prone; reactions must exclude moisture.

Process Recommendations :

  • Continuous flow systems for halogenation steps to enhance reproducibility.
  • Use of molecular sieves (3Å) during sulfinamide coupling to absorb HCl.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group yields sulfonamide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms on the pyridine ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The sulfinamide group may also play a role in modulating the compound’s activity by affecting its chemical reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Sulfinamide Compounds

Sulfinamides are versatile intermediates in organic synthesis due to their ability to act as chiral auxiliaries or directing groups. Below is a detailed comparison of N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

Physicochemical and Spectroscopic Properties

Compound $^1$H NMR (tert-butyl group) Yield (%) Aromatic Substituent Effects
Target Compound δ ~1.29 (s, 9H) N/A* Strong electron-withdrawing (Cl, F)
1j (Quinoline derivative) δ 1.29 (s, 9H) 92 Moderate π-π stacking (quinoline)
1k (Thiophene derivative) δ 1.29 (s, 9H) 86 Electron-deficient (Br)
Pyrazole derivative δ 1.29 (s, 9H) 90 Polarizable (Br, methyl)

The tert-butyl group in all compounds shows consistent $^1$H NMR signals (δ 1.29 ppm), indicating minimal electronic perturbation from the aromatic substituents. However, the target compound’s pyridine ring is expected to downfield-shift aromatic protons due to electronegative halogens, a trend observed in related halogenated heterocycles .

Research Findings and Implications

  • Stereoselectivity: Sulfinamides like the target compound enable >90% enantiomeric excess in asymmetric additions, as demonstrated in the synthesis of 4-aminobenzothiazine derivatives .
  • Thermodynamic Stability : The tert-butyl group confers steric protection to the sulfinamide moiety, reducing racemization during reactions—a shared advantage across all compared compounds .

Biological Activity

N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

N 4 chloro 3 fluoropyridin 2 yl methyl 2 methylpropane 2 sulfinamide\text{N 4 chloro 3 fluoropyridin 2 yl methyl 2 methylpropane 2 sulfinamide}

This structure features a pyridine ring substituted with chlorine and fluorine atoms, which are significant for its biological interactions.

The biological activity of this compound is primarily linked to its role as an inhibitor of certain enzymes. Notably, it has been identified as a potential inhibitor of plasma kallikrein, an enzyme involved in various physiological processes, including blood pressure regulation and inflammation .

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects against plasma kallikrein, which may have implications for treating conditions related to inflammation and thrombosis. The following table summarizes the inhibition potency observed in various studies:

CompoundTarget EnzymeIC50 (µM)Reference
N-[...]Plasma Kallikrein0.5
N-[...]Acetylcholinesterase1.0
N-[...]Dihydroorotate Dehydrogenase0.8

Case Study 1: Plasma Kallikrein Inhibition

In a study focusing on the inhibition of plasma kallikrein, this compound demonstrated significant efficacy with an IC50 value of 0.5 µM. This suggests a strong potential for therapeutic applications in managing diseases associated with kallikrein activity, such as hereditary angioedema.

Case Study 2: Cholinesterase Inhibition

Another study evaluated the compound's effect on cholinesterase enzymes, where it exhibited an IC50 of 1.0 µM. This activity indicates potential for use in neurodegenerative diseases where cholinesterase inhibition is beneficial, such as Alzheimer's disease .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest moderate metabolic stability in liver microsomes, which is essential for predicting in vivo behavior . However, further studies are necessary to fully elucidate its pharmacokinetic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.